N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by three distinct substituents:
- N6-position: A bulky cycloheptyl group (C₇H₁₃).
- N4-position: A 4-methoxyphenyl moiety (C₆H₄OCH₃), where the methoxy group is para-substituted.
- Position 1: A phenyl ring (C₆H₅).
Its structure balances lipophilic (cycloheptyl, phenyl) and polar (methoxy, amine) groups, which may influence pharmacokinetic properties such as solubility and target binding .
Properties
IUPAC Name |
6-N-cycloheptyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-32-21-15-13-19(14-16-21)27-23-22-17-26-31(20-11-7-4-8-12-20)24(22)30-25(29-23)28-18-9-5-2-3-6-10-18/h4,7-8,11-18H,2-3,5-6,9-10H2,1H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLFJACZBAQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Pyrazolo[3,4-d]pyrimidine framework.
- Substituents : Cycloheptyl group at the N6 position and a 4-methoxyphenyl group at the N4 position.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 1313491-22-3 |
| MDL Number | MFCD32878239 |
Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer cell proliferation, leading to reduced growth and increased apoptosis in cancer cell lines.
- Enzyme Interaction : It binds to active sites of enzymes critical for cellular signaling pathways, disrupting normal cellular functions and promoting cell death in malignant cells.
Anticancer Properties
The compound has demonstrated promising anticancer properties in several studies:
- In Vitro Studies : Various assays have shown that it effectively inhibits the growth of cancer cell lines such as A431 (vulvar epidermal carcinoma) and HT-29 (colon carcinoma) with IC50 values indicating potent activity .
Case Studies
-
Study on CK1 Inhibition :
- A study identified derivatives of pyrazolo[3,4-d]pyrimidine as novel inhibitors of casein kinase 1 (CK1), which is implicated in cancer pathogenesis. The compound's analogs showed effective inhibition with IC50 values in the nanomolar range, highlighting its potential as a therapeutic agent against cancers associated with CK1 dysregulation .
- Antiplasmodial Activity :
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of cycloheptyl and methoxyphenyl substituents through palladium-catalyzed cross-coupling reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
Substituent Positional Effects :
- The 4-methoxyphenyl group in the target compound (para-substitution) likely confers stronger electron-donating effects compared to the 3-methoxyphenyl isomer (meta-substitution) in Analog 1. This positional difference may alter electronic interactions with biological targets .
Halogenation vs. Methoxylation :
- Analog 2 features a 3-chloro-4-methylphenyl group at N4, introducing both steric bulk and electronegativity. The chloro substituent increases molecular weight (316.79 g/mol) and may reduce solubility (0.5 μg/mL) compared to methoxy-containing derivatives .
N6 Substituent Bulk: The cycloheptyl group in the target compound is significantly larger than the ethyl (Analog 2) or isopropyl (Analog 3) groups.
Research Implications and Limitations
- Structural-Activity Relationships (SAR): The target compound’s combination of cycloheptyl and 4-methoxyphenyl groups suggests a unique SAR profile compared to smaller or halogenated analogs.
- Data Gaps : Critical parameters such as solubility, logP, and synthetic yields for the target compound remain unreported. Analog 2’s low solubility (0.5 μg/mL) highlights the need for structural optimization in future studies .
- Computational Modeling : Tools like SHELXL (used in crystallography) could elucidate the target’s 3D conformation and interactions, aiding in rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
